molecular formula C14H26N2O3 B2635721 Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate CAS No. 1328507-54-5

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate

Cat. No. B2635721
CAS RN: 1328507-54-5
M. Wt: 270.373
InChI Key: KBBFHRDZKMRNAH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1328507-54-5 . It is also known as tert-butyl 4-pivaloylpiperazine-1-carboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 270.37 . The InChI Code is 1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 270.37 . The compound is stored at room temperature and appears as a powder . The InChI Code is 1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3 .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis :

    • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via condensation, displayed moderate antibacterial and anthelmintic activity. It was characterized using various spectroscopic methods and single crystal XRD data (Sanjeevarayappa et al., 2015).
    • Two N-Boc piperazine derivatives were synthesized and characterized. Their crystal structures revealed distinct shapes and intermolecular interactions, indicating moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
    • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was detailed, highlighting typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012).
  • Biological Evaluation and Potential Applications :

    • A sterically congested piperazine derivative was prepared using a modified Bruylants approach, providing a pharmacologically useful core (Gumireddy et al., 2021).
    • Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
    • The anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl was investigated, showing substantial inhibition and adsorption properties (Praveen et al., 2021).
  • Chemical Synthesis Techniques :

    • The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, was explored (Kong et al., 2016).
    • Reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful for synthesizing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropanoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)15-7-9-16(10-8-15)12(18)19-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBFHRDZKMRNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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